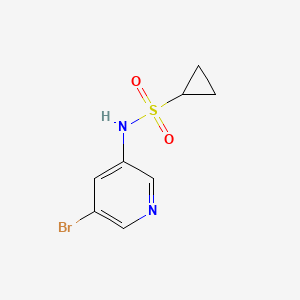

N-(5-bromopyridin-3-yl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2S/c9-6-3-7(5-10-4-6)11-14(12,13)8-1-2-8/h3-5,8,11H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUPUFNVVWWHER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728111 |

Source

|

| Record name | N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-19-5 |

Source

|

| Record name | N-(5-Bromo-3-pyridinyl)cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-bromopyridin-3-yl)cyclopropanesulfonamide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide, a heterocyclic compound with significant potential in drug discovery. Given the limited publicly available data on this specific molecule, this document leverages expert knowledge of its constituent chemical moieties—the bromopyridine core and the cyclopropanesulfonamide functional group—to project its chemical properties, delineate a robust synthetic route, and explore its likely therapeutic applications. This guide is intended for researchers, medicinal chemists, and professionals in drug development.

Compound at a Glance: Physicochemical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. Herein, we consolidate the known and predicted attributes of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1083326-19-5 | [1] |

| Molecular Formula | C₈H₉BrN₂O₂S | [2] |

| Molecular Weight | 277.14 g/mol | [1] |

| Predicted pKa | 6.62 ± 0.20 | [3] |

| Appearance | Predicted to be a solid at room temperature | Inferred from precursors |

Strategic Synthesis: A Proposed Experimental Protocol

The synthesis of this compound can be logically achieved through the nucleophilic substitution reaction between 3-amino-5-bromopyridine and cyclopropanesulfonyl chloride. This is a standard and reliable method for the formation of sulfonamides.[4]

Reagents and Precursor Properties

A successful synthesis hinges on the quality and handling of the starting materials.

| Precursor | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 3-Amino-5-bromopyridine | 13535-01-8 | 173.01 | Yellow to light brown crystalline solid.[2] Melting point: 65-69 °C.[5] Harmful if swallowed, causes skin and eye irritation.[6] A key building block in pharmaceuticals and agrochemicals.[2] |

| Cyclopropanesulfonyl chloride | 139631-62-2 | 140.59 | Colorless to pale yellow liquid.[7] Density: 1.38 g/mL.[8] Boiling point: 60°C at 2mm Hg.[8] Moisture-sensitive and corrosive.[7] A reactive electrophile for the synthesis of sulfonamides.[7] Causes severe skin burns and eye damage.[4] |

Reaction Workflow

The following diagram illustrates the proposed synthetic pathway.

Step-by-Step Synthesis Protocol

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-bromopyridine (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane.

-

Base Addition : Cool the mixture to 0 °C in an ice bath and add a tertiary amine base, for example, triethylamine (1.2 equivalents), to act as an acid scavenger.

-

Sulfonylation : Slowly add cyclopropanesulfonyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup : Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include those for the protons on the pyridine ring and the cyclopropyl group. Aromatic protons on the pyridine ring typically appear in the range of 6.5-9.2 ppm.[7]

-

¹³C NMR : The spectrum should show distinct signals for the carbon atoms of the pyridine and cyclopropyl moieties.[5][8]

-

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.[2][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group would be expected.[2][8]

Predicted Biological Activity and Therapeutic Rationale

While specific biological data for this compound is not yet available in peer-reviewed literature, an analysis of its structural components suggests significant therapeutic potential.

The Role of the Bromopyridine Moiety

The bromopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Its inclusion in a molecule can influence pharmacokinetic properties and provide a vector for further chemical modification. Bromopyridine derivatives have been explored as:

-

Kinase Inhibitors : The pyridine ring can form key hydrogen bonds within the ATP-binding pocket of various kinases, making it a valuable component in the design of inhibitors for oncology and inflammatory diseases.

-

Bromodomain Inhibitors : Bromodomain-containing proteins, such as BRD4, are epigenetic readers that are attractive targets in cancer and inflammation. The pyridine core can be a key recognition element for the acetyl-lysine binding pocket of bromodomains.

-

Enzyme Inhibitors : The bromopyridine moiety is found in inhibitors of various enzymes implicated in disease.

The Significance of the Cyclopropanesulfonamide Group

The cyclopropanesulfonamide functional group also imparts desirable properties for drug development.

-

Metabolic Stability : The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation.

-

Conformational Rigidity : The rigid cyclopropyl ring can help to lock the molecule in a bioactive conformation, potentially increasing potency and selectivity for its biological target.

-

Novelty and Patentability : The inclusion of a cyclopropanesulfonamide group can provide chemical novelty.

Recent research has highlighted the potential of cyclopropanesulfonamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in the context of resistance mutations in non-small cell lung cancer. These derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Integrated Therapeutic Hypothesis

The combination of the bromopyridine scaffold with the cyclopropanesulfonamide moiety in this compound suggests a strong potential for this molecule to act as an inhibitor of protein kinases or other ATP-dependent enzymes. The sulfonamide linkage provides a key hydrogen bonding motif, while the bromopyridine can engage in crucial interactions within a protein's binding site. The cyclopropyl group can confer favorable pharmacokinetic properties.

The following diagram illustrates the potential interaction of the target molecule with a hypothetical kinase active site.

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate caution in a laboratory setting. Based on the known hazards of its precursors, the following precautions are recommended:

-

Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a cool, dry place away from moisture.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. This technical guide provides a foundational understanding of its chemical properties, a robust synthetic strategy, and a compelling rationale for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Future research should focus on the following:

-

Experimental Validation : Execution of the proposed synthesis and full analytical characterization of the compound.

-

Biological Screening : Evaluation of the compound's activity against a panel of kinases and other relevant biological targets.

-

Structure-Activity Relationship (SAR) Studies : Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the insights presented in this guide, researchers can accelerate the exploration of this compound and unlock its full therapeutic potential.

References

-

King-Pharm. This compound. [Link]

-

PubChem. Cyclopropanesulfonyl chloride. [Link]

-

ResearchGate. Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

-

PubChem. 3-Amino-5-bromopyridine. [Link]

-

PubMed. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. [Link]

-

MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

-

PubMed. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. [Link]

-

PubMed Central. Discovery of a Biologically Active Bromodomain Inhibitor by Target-Directed Dynamic Combinatorial Chemistry. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Future Origin. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. [Link]

-

MDPI. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. [Link]

-

PubMed. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. [Link]

-

PubMed. Bromodomain-Containing Protein 4: A Druggable Target. [Link]

-

Oxford University Press. Synthesis of Sulfonamides. [Link]

-

CIBINQO® (abrocitinib). About | Mechanism of Disease. [Link]

-

PubMed Central. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

-

PubMed Central. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. [Link]

-

ACS Publications. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

-

PubMed Central. Targeting bromodomain-containing proteins: research advances of drug discovery. [Link]

Sources

- 1. This compound | 1083326-19-5 [amp.chemicalbook.com]

- 2. 1083326-19-5 this compound [chemsigma.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review of the Biological Activity of Amidrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Cyclopropanesulfonyl chloride | CAS#:139631-62-2 | Chemsrc [chemsrc.com]

- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1083326-05-9|N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide

Abstract: The novel chemical entity, N-(5-bromopyridin-3-yl)cyclopropanesulfonamide, stands at the intersection of several pharmacologically significant structural motifs. While direct experimental data on this specific molecule is not yet publicly available, its constituent parts—a brominated pyridine ring, a sulfonamide linker, and a cyclopropane group—are well-documented components of various bioactive agents. This technical guide synthesizes current knowledge on these fragments to construct a well-grounded, albeit putative, mechanism of action for this compound. We will explore potential molecular targets, downstream cellular consequences, and propose a comprehensive experimental framework for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: Deconstructing a Molecule of Interest

This compound is a synthetic compound whose therapeutic potential is yet to be fully elucidated. Its structure, however, offers compelling clues to its possible biological activities. The molecule can be dissected into three key pharmacophores:

-

The 5-Bromopyridine Moiety: Bromopyridine derivatives are pivotal intermediates in the synthesis of pharmaceuticals.[1] The pyridine ring is a common feature in kinase inhibitors, and the bromine atom provides a site for further chemical modification or can be involved in halogen bonding with protein targets.[2]

-

The Sulfonamide Linker: The sulfonamide group is a classic pharmacophore, renowned for its role in antibacterial drugs.[3] Beyond this, sulfonamides are present in a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents.[4] In the context of oncology, novel sulfonamides have been developed as anticancer agents that can disrupt cell cycle progression.[5]

-

The Cyclopropanesulfonamide Group: The cyclopropane ring is a bioisostere for other chemical groups and can enhance metabolic stability and binding affinity of a drug.[6] Recent research has highlighted the potential of cyclopropanesulfonamide derivatives as inhibitors of the EGFR C797S mutation in non-small cell lung cancer, where they were found to induce cell cycle arrest and apoptosis.[7]

The convergence of these three motifs in a single molecule suggests a strong possibility of anticancer activity, likely through the modulation of key signaling pathways involved in cell proliferation and survival.

A Tripartite Hypothesis on the Mechanism of Action

Based on the known biological activities of its constituent parts, we propose three primary putative mechanisms of action for this compound, likely with some degree of overlap.

Putative Target 1: Receptor Tyrosine Kinases (e.g., EGFR)

The presence of the cyclopropanesulfonamide group strongly suggests that a primary target could be a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR).[7] The sulfonamide moiety can act as a hydrogen bond acceptor/donor, while the bromopyridine core could occupy the ATP-binding pocket of the kinase domain.

-

Proposed Downstream Effects: Inhibition of EGFR would block downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This would lead to a reduction in cell proliferation, survival, and angiogenesis.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Putative Target 2: Tubulin Polymerization

Sulfonamide-functionalized pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[8] These compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which is crucial for mitosis.

-

Proposed Downstream Effects: Disruption of microtubule formation would lead to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.

Caption: Proposed disruption of tubulin polymerization and cell cycle.

Putative Target 3: Other Kinases or Cellular Enzymes

The sulfonamide scaffold is known to bind to a variety of enzymes.[9] It is plausible that this compound could inhibit other kinases or enzymes crucial for cancer cell survival, such as Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest.[5]

-

Proposed Downstream Effects: Inhibition of CDKs would lead to cell cycle arrest at the G1/S or G2/M checkpoints, preventing DNA replication and cell division.

Proposed Experimental Protocols for Mechanism of Action Validation

To empirically test these hypotheses, a structured, multi-tiered experimental approach is necessary.

Tier 1: In Vitro Target-Based Assays

These initial experiments aim to identify direct molecular targets.

Protocol 3.1.1: Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

-

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of a purified enzyme.

-

Materials: Recombinant human EGFR, ATP, poly(Glu, Tyr) substrate, test compound, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the kinase, substrate, and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent.

-

Calculate the IC50 value of the compound.

-

Protocol 3.1.2: Tubulin Polymerization Assay

-

Objective: To assess the effect of the compound on the polymerization of tubulin in vitro.

-

Materials: Purified bovine brain tubulin, GTP, tubulin polymerization buffer, test compound, and a fluorescence plate reader.

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add tubulin and the test compound in polymerization buffer.

-

Incubate at 37°C to initiate polymerization.

-

Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

Determine the effect of the compound on the rate and extent of polymerization.

-

Tier 2: Cell-Based Assays

These experiments will evaluate the compound's effect on cellular processes in relevant cancer cell lines.

Protocol 3.2.1: Cell Proliferation Assay (MTT or SRB Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cells.

-

Materials: Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer), culture medium, MTT or SRB reagent, and a plate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of the test compound for 72 hours.

-

Add MTT or SRB reagent and incubate.

-

Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).

-

Measure the absorbance to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Protocol 3.2.2: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Materials: Cancer cell line, test compound, ethanol for fixation, RNase A, and propidium iodide (PI).

-

Procedure:

-

Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with PI/RNase A solution.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Protocol 3.2.3: Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if the compound induces apoptosis.

-

Materials: Cancer cell line, test compound, Annexin V-FITC, and propidium iodide (PI).

-

Procedure:

-

Treat cells with the compound for 24-48 hours.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caption: A tiered experimental workflow for validating the mechanism of action.

Quantitative Data from Structurally Related Compounds

While no direct data exists for the title compound, the following table summarizes the activity of related molecules, providing a rationale for our hypotheses.

| Compound Class | Example/Target | Reported Activity (IC50/GI50) | Reference |

| Cyclopropanesulfonamide Derivatives | EGFR C797S Mutant | Compound 5d : ~50 nM (inhibition of cell proliferation) | [7] |

| Sulfonamide-functionalized Pyridines | Tubulin Polymerization | Compound 3 : 1.1 µM | [8] |

| Sulfonamide-functionalized Pyridines | A549 Cancer Cells | Compound 3 : 1.3 µM | [8] |

| Novel Sulfonamide Anticancer Agent | E7070 | G1/S and G2/M cell cycle arrest | [5] |

Conclusion and Future Directions

The structural components of this compound strongly suggest a potential anticancer mechanism of action, primarily through the inhibition of protein kinases like EGFR or the disruption of tubulin polymerization. The proposed experimental workflow provides a clear and logical path to elucidate its precise biological activity.

Future research should focus on a broad screening against a panel of kinases to identify the primary target(s). Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising scaffold. In vivo studies in relevant animal models will be the ultimate validation of its therapeutic potential.

References

-

Chemsrc. (2025, August 20). Cyclopropanesulfonyl chloride | CAS#:139631-62-2. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Wang, et al. (2025, February 28). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. Retrieved from [Link]

-

Khan, I., et al. (2025, November 20). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 8). (PDF) Biological activities of sulfonamides. Retrieved from [Link]

-

Kim, Y., et al. (n.d.). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

-

MDPI. (n.d.). Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. Retrieved from [Link]

-

PubMed. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

-

S. Kakefuda, et al. (n.d.). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. Cancer Research. Retrieved from [Link]

-

PubMed. (n.d.). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. Retrieved from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Predictive Analysis of the Biological Activity of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth, predictive analysis of the potential biological activities of the novel chemical entity, N-(5-bromopyridin-3-yl)cyclopropanesulfonamide. In the absence of direct empirical data for this specific compound, this document leverages a first-principles, pharmacophore-based approach to hypothesize its most probable molecular targets and therapeutic applications. By deconstructing the molecule into its core components—the 5-bromopyridine ring and the N-aryl cyclopropanesulfonamide moiety—we synthesize evidence from established medicinal chemistry literature to build a robust scientific case for its investigation as a kinase inhibitor. This guide details the rationale behind this hypothesis, outlines a comprehensive, multi-stage experimental workflow for screening and validation, and provides detailed protocols for key assays. It is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter in oncology and other signaling-driven pathologies.

Introduction and Rationale

The imperative in modern drug discovery is the rapid and efficient identification of novel chemical scaffolds with therapeutic potential. The compound this compound represents such an unexplored entity. While public domain literature and bioassay databases lack specific data for this molecule, its structure is a compelling amalgamation of two pharmacophores with well-documented significance in medicinal chemistry.

This guide is structured not as a report on known activities, but as a prospective analysis and a practical roadmap for investigation. As Senior Application Scientists, our role is to bridge the gap between chemical novelty and biological validation. The causality behind our predictive framework is rooted in the established roles of its constituent parts:

-

The 5-Bromopyridine Moiety: This heterocyclic system is a privileged scaffold in numerous clinically relevant molecules, particularly in the domain of protein kinase inhibition. The pyridine nitrogen frequently acts as a critical hydrogen bond acceptor, anchoring ligands within the ATP-binding pocket of kinases, while the bromine atom serves as a versatile synthetic handle for structure-activity relationship (SAR) studies via cross-coupling reactions.[1]

-

The Cyclopropanesulfonamide Group: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in drugs with antibacterial, anticancer, and anti-inflammatory properties.[2] The incorporation of a cyclopropyl ring is a modern design strategy used to enhance metabolic stability, improve potency, and fine-tune physicochemical properties by acting as a rigid bioisostere for other groups like a carbon-carbon double bond.[3][4] Recent studies have highlighted the success of cyclopropanesulfonamide derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC).[5]

Therefore, the logical synthesis of these principles leads to the central hypothesis of this guide: This compound is a high-potential candidate for investigation as a protein kinase inhibitor.

Molecular Deconstruction and Pharmacophore Analysis

The 5-Bromopyridin-3-yl "Warhead"

The 3-amino-5-bromopyridine scaffold is a well-established starting point for the synthesis of kinase inhibitors targeting enzymes like EGFR and Cyclin-Dependent Kinase 9 (CDK9). The strategic placement of the nitrogen atom in the pyridine ring allows it to form essential hydrogen bonds within the hinge region of the kinase ATP-binding site, a common feature of many Type I and Type II kinase inhibitors.[6] The bromine atom at the 5-position provides a crucial vector for chemical modification.[1] Using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, medicinal chemists can systematically introduce a variety of aryl and heteroaryl groups to probe the solvent-front region of the kinase cleft, thereby optimizing potency and selectivity.

The Cyclopropanesulfonamide "Modulator"

The cyclopropyl group offers several distinct advantages in drug design. Its rigid, three-dimensional structure can lock a molecule into a more favorable binding conformation, reducing the entropic penalty upon binding to a target. This rigidity and its electronic properties can lead to enhanced metabolic stability and improved oral bioavailability.[3][4]

The sulfonamide linker itself is a versatile pharmacophore. It is a known zinc-binding group (relevant for metalloenzymes like carbonic anhydrases), but in the context of kinase inhibition, it often serves as a key hydrogen bond donor/acceptor and a structural scaffold.[2] The combination, a cyclopropanesulfonamide, has been successfully employed to develop highly selective and potent EGFR inhibitors that overcome resistance mutations.[5] In these derivatives, the cyclopropanesulfonamide moiety contributes to the overall binding affinity and favorable pharmacokinetic profile.[5]

Hypothesized Biological Target: Protein Kinases

Based on the analysis above, the primary hypothesized biological targets for this compound are protein kinases. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The structural motifs within the target molecule align well with known scaffolds of kinase inhibitors.

Primary Hypothesis: The compound acts as an ATP-competitive inhibitor of one or more protein kinases. The pyridyl nitrogen is predicted to interact with the hinge region of the kinase, while the cyclopropanesulfonamide moiety and the bromophenyl ring occupy adjacent hydrophobic pockets.

Potential Kinase Families of Interest:

-

Tyrosine Kinases: Given the prevalence of the pyridine core in EGFR inhibitors, this family is a primary target class.[8][5]

-

Serine/Threonine Kinases: CDKs and MAP kinases are also plausible targets based on related scaffolds.

Proposed Experimental Screening and Validation Workflow

A logical, phased approach is required to efficiently test our central hypothesis. The following workflow is designed to move from broad, high-throughput screening to specific, mechanistic validation.

Caption: Proposed workflow for biological activity screening.

Data Presentation: Hypothetical Screening Outcomes

To illustrate the potential data generated from Phase 1 and 2, the following tables summarize hypothetical results.

Table 1: Illustrative Kinase Panel Screening Results (Top Hits)

| Kinase Target | % Inhibition @ 1 µM | Kinase Family |

| EGFR (T790M) | 95% | Tyrosine Kinase |

| JAK2 | 88% | Tyrosine Kinase |

| CDK9 | 85% | Ser/Thr Kinase |

| p38α | 75% | Ser/Thr Kinase |

| SRC | 60% | Tyrosine Kinase |

Table 2: Illustrative Dose-Response and Cellular Activity Data

| Kinase Target | Biochemical IC50 (nM) | Cellular Target Engagement EC50 (nM) | Cell Viability GI50 (nM) (NCI-H1975, EGFR-mutant) |

| EGFR (T790M) | 85 | 150 | 250 |

| JAK2 | 210 | 450 | >1000 (HEL cells) |

| CDK9 | 350 | 800 | >1000 (MV-4-11 cells) |

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the enzymatic activity of a purified kinase and its inhibition by the test compound.

Principle: The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent assay that measures adenosine diphosphate (ADP) formed from a kinase reaction. The amount of light generated is proportional to the amount of ADP produced, and thus inversely proportional to the activity of the kinase inhibitor.

Materials:

-

Purified recombinant kinase (e.g., EGFR T790M)

-

Kinase-specific substrate and cofactors

-

ATP (at Km concentration for the specific kinase)

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

This compound (test compound), dissolved in DMSO

-

Staurosporine (positive control inhibitor)

-

384-well white assay plates (low volume)

-

Plate-reading luminometer

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 50 nL of each concentration into the wells of a 384-well plate. Include wells with DMSO only (negative control) and staurosporine (positive control).

-

Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase reaction buffer. b. Prepare a 2X ATP solution in kinase reaction buffer. c. Add 2.5 µL of the 2X kinase/substrate solution to each well. d. Add 2.5 µL of the 2X ATP solution to each well to initiate the reaction. e. Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. d. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

-

Data Analysis: a. Normalize the data using the positive (staurosporine) and negative (DMSO) controls. b. Plot the normalized data against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a potent, non-selective inhibitor like staurosporine as a positive control validates the assay's sensitivity and dynamic range. The Z'-factor for the assay should be calculated (Z' > 0.5) to ensure robustness and reproducibility.

Protocol: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Procedure:

-

Cell Plating: Seed cancer cells (e.g., NCI-H1975 for EGFR-mutant NSCLC) into a 96-well clear-bottom white plate at a density of 5,000 cells/well. Allow cells to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Predicted Signaling Pathway and Mechanism of Action

Assuming the primary hit is a mutant EGFR kinase, the predicted mechanism involves the inhibition of downstream signaling pathways critical for cancer cell survival and proliferation.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Inhibition of EGFR by the compound would block the phosphorylation and activation of downstream effectors in both the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[5] This would lead to a decrease in signals promoting cell proliferation and survival, and could potentially induce apoptosis.[5] This hypothesis can be directly tested via Western blot analysis by measuring the phosphorylation status of key proteins like ERK and AKT in compound-treated cells.

Conclusion and Future Directions

While this compound is an uncharacterized molecule, a rigorous analysis of its core pharmacophores provides a compelling, data-driven hypothesis for its potential as a protein kinase inhibitor. The combination of the 5-bromopyridine scaffold, known for its role in targeting the kinase hinge region, with the cyclopropanesulfonamide moiety, a modern group used to enhance potency and drug-like properties, makes it a prime candidate for anticancer drug discovery programs.

The experimental workflows detailed in this guide provide a clear and efficient path forward for its biological characterization. Future work should focus on executing the proposed screening cascade, followed by medicinal chemistry efforts to optimize potency and selectivity based on the initial hit profile. The bromine atom serves as an ideal handle for generating a focused library of analogs to build a comprehensive structure-activity relationship and identify a lead candidate for further preclinical development.

References

-

Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. Available at: [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Available at: [Link]

-

ResearchGate. (2025). Biological activities of sulfonamides. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Pen-Active. (n.d.). The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). Available at: [Link]

-

SciSpace. (n.d.). Biological Activities Of Sulfonamides. Available at: [Link]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]

-

PubMed. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. Available at: [Link]

-

PubMed. (n.d.). The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics Sonochemistry. Available at: [Link]

- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Elsevier. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Available at: [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Pharmaceuticals. Available at: [Link]

-

MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences. Available at: [Link]

-

Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Available at: [Link]

-

MDPI. (n.d.). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Available at: [Link]

-

MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

-

PubMed. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

-

CeMM. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

Hindawi. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Available at: [Link]

-

Drug Hunter. (n.d.). Critical On-Target Toxicity with a VPS34 Kinase Inhibitor?. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 5. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brimr.org [brimr.org]

- 7. news-medical.net [news-medical.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Deconvoluting the Interactome: A Technical Guide to Identifying Protein Targets of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide

Foreword: The Crucial First Step in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges. A pivotal and often formidable obstacle is the identification of its biological targets. Understanding the specific protein interactions of a molecule like N-(5-bromopyridin-3-yl)cyclopropanesulfonamide is the bedrock upon which its entire preclinical and clinical development rests. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically unravel the protein targets of this and other novel small molecules. We will eschew a rigid, one-size-fits-all template, instead adopting a fluid, logic-driven approach that mirrors the iterative nature of target identification in a real-world research setting. Our focus will be on the "why" behind experimental choices, ensuring a self-validating and robust scientific narrative.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic organic compound featuring a bromopyridine ring linked to a cyclopropanesulfonamide moiety. While specific biological data for this exact molecule is not extensively available in the public domain, its constituent chemical scaffolds offer valuable clues to its potential biological activities.

-

The Bromopyridine Moiety: Bromopyridines are prevalent structural motifs in a wide range of biologically active compounds and approved drugs.[1][2][3] They serve as versatile synthetic handles and can participate in various non-covalent interactions with protein targets, including hydrogen bonding and halogen bonding. Their presence in pharmaceuticals spans diverse therapeutic areas, suggesting a broad potential for protein interactions.[4]

-

The Cyclopropanesulfonamide Group: The cyclopropane ring introduces conformational rigidity and a unique three-dimensional geometry, which can be advantageous for specific binding to protein pockets.[5] Sulfonamide derivatives are a well-established class of pharmacophores known to interact with a variety of enzymes, often by mimicking the tetrahedral transition state of enzymatic reactions.[6] Notably, recent studies have explored cyclopropanesulfonamide derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), particularly in the context of overcoming drug resistance mutations.[7][8]

Given these structural features, it is plausible that this compound could target protein families such as kinases, metalloproteinases, or other enzymes that recognize sulfonamide groups. The bromopyridine component may contribute to binding affinity and selectivity.

In Silico Target Prediction: Charting the Probabilistic Landscape

Before embarking on resource-intensive experimental studies, in silico methods provide a powerful and cost-effective means to generate initial hypotheses about potential protein targets.[9][10] These computational approaches leverage the known universe of protein structures and ligand interactions to predict the most likely binding partners for our query molecule.[11][12]

Rationale for a Multi-pronged Computational Approach

A single computational method is rarely sufficient to provide a high-confidence prediction. Therefore, we advocate for a consensus-based approach, integrating multiple algorithms and databases to identify overlapping predictions, which are more likely to be biologically relevant.

Key In Silico Methodologies

-

Reverse Molecular Docking: This technique inverts the traditional drug discovery paradigm. Instead of screening a library of compounds against a single target, we dock our molecule of interest, this compound, against a large library of protein structures with known binding sites.[10][13] The goal is to identify proteins to which the molecule is predicted to bind with high affinity.[14]

-

Pharmacophore-Based Screening: This method involves defining a 3D arrangement of chemical features (pharmacophore) of our molecule that are essential for biological activity. This pharmacophore model is then used to search databases of protein structures to find targets with complementary binding site features.

Data Interpretation and Prioritization

The output of these in silico methods will be a ranked list of potential protein targets. It is crucial to critically evaluate and prioritize these candidates for experimental validation. Factors to consider include:

-

Binding Affinity Scores: Lower predicted binding energies generally indicate a more favorable interaction.

-

Biological Plausibility: Is the predicted target expressed in the biological system of interest (e.g., a specific cell line or tissue)? Does its known function align with any observed phenotypic effects of the compound?

-

Druggability of the Target: Does the predicted binding site have characteristics that make it amenable to modulation by a small molecule?[15]

The results of this in silico analysis should be summarized in a table to facilitate a clear overview of the predicted targets and the evidence supporting each prediction.

| Predicted Protein Target | In Silico Method | Predicted Binding Affinity (e.g., kcal/mol) | Biological Function | Rationale for Prioritization |

| EGFR | Reverse Docking | -9.5 | Receptor Tyrosine Kinase | Cyclopropanesulfonamide scaffold is a known EGFR inhibitor motif.[7][8] |

| c-Src | Pharmacophore Screening | -8.7 | Non-receptor Tyrosine Kinase | Bromopyridine is a common scaffold in kinase inhibitors. |

| Carbonic Anhydrase II | Reverse Docking | -8.2 | Metalloenzyme | Sulfonamides are a classic inhibitor class for this enzyme family. |

| ABL1 | Machine Learning | High Confidence | Non-receptor Tyrosine Kinase | Structural similarity to known ABL1 inhibitors. |

Experimental Target Identification: From Hypothesis to Confirmation

Following the generation of a prioritized list of potential targets from our in silico analysis, the next critical phase is experimental validation. A multi-pronged approach employing orthogonal techniques is essential to build a robust case for target engagement and to discover novel, unanticipated targets.[16][17]

Chemical Proteomics: An Unbiased, Proteome-Wide Approach

Chemical proteomics aims to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.[18][19][20]

This classic technique involves immobilizing a derivative of our compound of interest onto a solid support (e.g., beads) to "fish" for its binding partners from a proteome.[21]

Experimental Workflow: Affinity-Based Pull-Down

Affinity-based pull-down workflow.

Detailed Protocol: Affinity-Based Pull-Down

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in an affinity tag, such as biotin. A control molecule, where the linker is attached at a position predicted to be non-essential for binding, should also be synthesized.

-

Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

-

Incubation: Incubate the cell lysate with the biotinylated probe and a control with free biotin. In a competition experiment, also incubate the lysate with the biotinylated probe in the presence of an excess of the free, unmodified this compound.

-

Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE, followed by in-gel digestion and identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Self-Validation: True targets should be present in the sample incubated with the active probe but absent or significantly reduced in the control samples (free biotin and competition with the free compound).[21]

Given that the bromopyridine and sulfonamide motifs are common in kinase inhibitors, a specialized chemical proteomics approach called Kinobeads profiling is highly recommended.[22][23] This method utilizes a cocktail of immobilized, broad-spectrum kinase inhibitors to capture a large fraction of the cellular kinome.[24][25][26]

Experimental Workflow: Kinobeads Competition Assay

Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heating: Aliquot the treated samples and heat them to a range of different temperatures.

-

Separation: Lyse the cells (if treated intact) and centrifuge to separate the soluble proteins from the aggregated, denatured proteins.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

Self-Validation: A target protein that is stabilized by the compound will remain soluble at higher temperatures compared to the vehicle-treated control, resulting in a shift in its melting curve. [27]

Target Validation: From Binding to Biological Function

Identifying a binding partner is not the final step. It is crucial to demonstrate that the interaction between this compound and its target is functionally relevant.

In Vitro Functional Assays

-

Enzyme Inhibition Assays: If the identified target is an enzyme, perform in vitro assays to determine if the compound inhibits its activity and to calculate key parameters like IC50.

-

Binding Affinity Determination: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the compound for its target.

Cell-Based Assays

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the cellular phenotype observed with compound treatment is recapitulated by target knockdown/knockout, it provides strong evidence for an on-target effect.

-

Pathway Analysis: Investigate the effect of the compound on downstream signaling pathways known to be regulated by the identified target. For example, if the target is a kinase, use phosphoproteomics or Western blotting with phospho-specific antibodies to assess changes in the phosphorylation of its substrates.

Conclusion: A Holistic and Iterative Approach

The identification of protein targets for a novel molecule like this compound is a multifaceted endeavor that requires a carefully planned and executed strategy. By integrating predictive in silico methods with robust, unbiased experimental approaches like chemical proteomics and biophysical validation techniques such as thermal shift assays, researchers can build a compelling and self-validating case for target engagement. This guide provides a foundational framework, but it is the iterative cycle of hypothesis generation, experimental testing, and data-driven refinement that will ultimately illuminate the mechanism of action of this and other promising new chemical entities.

References

- Computational methods revolutionize drug discovery by predicting protein target sites. (2025). EurekAlert!.

-

Alam, K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

-

Lekoubou, A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

-

Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link]

-

Basit, H., et al. (2024). Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. Chemical Reviews. [Link]

-

Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery. [Link]

-

Klaeger, S., et al. (2016). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

-

Do, H. T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]

-

Vasta, J. D., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]

-

Zhang, H., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

-

Wang, Y., et al. (2020). Techniques and Strategies for Potential Protein Target Discovery and Active Pharmaceutical Molecule Screening in a Pandemic. Journal of Proteome Research. [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. [Link]

-

Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

-

Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. [Link]

-

Thermal shift assays for early-stage drug discovery. (n.d.). Axxam SpA. [Link]

-

Khorram, A., et al. (2024). Predicting drug protein interactions based on improved support vector data description in unbalanced data. BMC Bioinformatics. [Link]

-

Wang, Y., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer with C797S mutation. Drug Design, Development and Therapy. [Link]

-

Tforest, K., et al. (2022). 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

-

Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Hattori, S. I., et al. (2021). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry. [Link]

-

Known experimental techniques to identify drug targets. (n.d.). ResearchGate. [Link]

-

Zhang, H., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

-

In Silico Molecular Docking with Ligand Target v1. (2024). ResearchGate. [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

- Process for making 2-bromopyridine. (1981).

-

Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Utrecht University. [Link]

-

Chen, L., et al. (2022). Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. Molecules. [Link]

-

Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. [Link]

-

End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. (2024). ACS Publications. [Link]

-

2-Bromopyridine. (n.d.). Wikipedia. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI. [Link]

-

Assessment of target engagement by thermal shift assay (TSA) screening. (n.d.). ResearchGate. [Link]

-

Computer applications for prediction of protein–protein interactions and rational drug design. (2005). Taylor & Francis Online. [Link]

-

Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]

-

Park, J. G., et al. (2020). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

In silico Tools for Target Identification and Drug Molecular Docking in Leishmania. (n.d.). Books. [Link]

-

Computational Drug Design Targeting Protein-Protein Interactions. (2012). Current Pharmaceutical Design. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 4. chempanda.com [chempanda.com]

- 5. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting drug protein interactions based on improved support vector data description in unbalanced data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 18. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. europeanreview.org [europeanreview.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 25. research-portal.uu.nl [research-portal.uu.nl]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

The Emergence of N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide in Kinase Inhibition: A Technical Guide

Abstract

In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of oncology research. This technical guide provides an in-depth exploration of N-((5-bromopyridin-3-yl)methyl)cyclopropanesulfonamide, a molecule of significant interest at the intersection of heterocyclic chemistry and targeted therapy. While initial explorations may have centered on the direct N-arylation of cyclopropanesulfonamide, this guide will focus on the synthetically accessible and therapeutically relevant isomer, N-((5-bromopyridin-3-yl)methyl)cyclopropanesulfonamide. We will dissect its molecular architecture, provide a validated synthetic pathway, and contextualize its potential as a scaffold in the development of next-generation kinase inhibitors, particularly against challenging mutations in targets such as the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Rationale for a Novel Scaffold

The sulfonamide functional group is a well-established pharmacophore, present in a wide array of approved drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a privileged moiety in medicinal chemistry. When appended to a heterocyclic core like pyridine, it offers a versatile scaffold for engaging with the active sites of various enzymes.

The specific combination of a 5-bromopyridine ring with a cyclopropanesulfonamide presents a unique set of properties. The brominated pyridine offers a handle for further chemical modification via cross-coupling reactions, allowing for the exploration of a broad chemical space.[1] The cyclopropyl group introduces conformational rigidity and a three-dimensional character that can enhance binding affinity and selectivity for the target protein. Recent studies have highlighted the potential of cyclopropanesulfonamide derivatives as potent inhibitors of EGFR, including clinically relevant mutant forms that confer resistance to existing therapies.[2][3]

This guide will provide researchers and drug development professionals with a comprehensive understanding of the synthesis, properties, and potential applications of N-((5-bromopyridin-3-yl)methyl)cyclopropanesulfonamide as a promising starting point for novel drug discovery campaigns.

Synthesis and Molecular Architecture

The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclopropanesulfonamide is a multi-step process that requires the careful preparation of two key intermediates: 5-bromo-3-(aminomethyl)pyridine and cyclopropanesulfonyl chloride. The overall synthetic strategy is depicted below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR<sup>C797S</sup> Mutation in Non-Small Cell Lung Cancer - ProQuest [proquest.com]

Foreword: The Strategic Imperative for Novel Scaffolds in Kinase Inhibition

An In-depth Technical Guide to N-(5-bromopyridin-3-yl)cyclopropanesulfonamide Analogs and Derivatives for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pursuit of novel chemical matter is paramount. The this compound core represents a compelling, yet underexplored, scaffold. This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals aiming to leverage this unique molecular architecture. We will delve into the synthetic rationale, detailed experimental protocols, and the underlying biological potential of this compound class, moving beyond a simple recitation of facts to an integrated analysis of why these molecules are of significant scientific interest.

The Architectural Rationale: Deconstructing the this compound Core

The therapeutic potential of this scaffold lies in the synergistic interplay of its three key structural motifs: the pyridine ring, the sulfonamide linker, and the cyclopropyl group.

-

The 5-Bromopyridin-3-yl Moiety: The pyridine ring serves as a versatile hydrogen bond acceptor and can engage in various interactions with protein targets. The 3-amino substitution pattern allows for a vectoral projection of the sulfonamide group, influencing the overall geometry of the molecule. The bromine atom at the 5-position is a particularly interesting feature. It can act as a bulky group to probe steric pockets within a binding site, and it also provides a handle for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space.

-

The Sulfonamide Linker: Sulfonamides are a well-established pharmacophore present in a wide array of approved drugs.[1] This group is a strong hydrogen bond donor and acceptor, capable of forming crucial interactions with the backbones of protein targets, particularly kinases.[2] The sulfonamide linker also imparts favorable physicochemical properties, such as improved solubility and metabolic stability.

-

The Cyclopropyl Group: The incorporation of a cyclopropane ring is a strategic choice in medicinal chemistry.[3] This small, strained ring introduces conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity for the target protein.[4] The cyclopropyl group can also enhance metabolic stability by blocking potential sites of oxidation. Furthermore, cyclopropanesulfonamide derivatives have recently shown promise as inhibitors of key oncogenic targets like EGFR.

Synthetic Strategy: A Modular Approach to Library Generation

A key advantage of the this compound scaffold is its modular nature, which lends itself to the efficient synthesis of analog libraries. The general synthetic approach involves the coupling of two key building blocks: 5-bromo-3-aminopyridine and cyclopropanesulfonyl chloride.

Caption: General synthetic route to this compound.

Synthesis of Key Intermediate: 5-Bromo-3-aminopyridine

This crucial building block can be prepared from commercially available 5-bromonicotinamide via a Hofmann rearrangement.[5]

Experimental Protocol:

-

Preparation of the Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water. To this pre-cooled solution, slowly add bromine (40.7 g, 0.255 mol). Stir the mixture until the bromine has completely dissolved to form a clear, yellow solution.

-

Hofmann Rearrangement: To the cold hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in one portion.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the brown suspension to room temperature. Add saturated brine and extract the aqueous phase three times with a 1:1 mixture of tetrahydrofuran (THF) and tert-butyl methyl ether (MTBE).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: heptane/ethyl acetate 1:1) to yield 5-bromo-3-aminopyridine as a solid.[5]

Synthesis of this compound

The final coupling step is a standard sulfonamide formation reaction.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine (if not used as the solvent) or triethylamine (1.2 eq), to the solution.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in the same solvent.[7][8]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the target compound.

Structure-Activity Relationship (SAR) and Analog Design

The modular synthesis allows for systematic exploration of the SAR of this scaffold.

Caption: Structure-Activity Relationship (SAR) exploration of the core scaffold.

Table 1: Proposed Analogs and their Rationale

| Modification Site | Proposed Analogs | Rationale for Synthesis |

| Pyridine Ring (R1) | Substitution of Br with H, F, Cl, Me, OMe | To probe the effect of electronics and sterics at this position. |

| Cross-coupling of Br with aryl or heteroaryl groups | To explore larger steric pockets in the target's binding site. | |

| Sulfonamide (R2) | Replacement of cyclopropyl with other small alkyl or cycloalkyl groups | To investigate the importance of the strained ring system for activity. |

| Replacement of cyclopropyl with aryl or heteroaryl groups | To introduce potential pi-stacking or other aromatic interactions. |

Biological Potential and Therapeutic Targets

While the specific biological activity of this compound is not extensively reported, the activities of its constituent fragments provide strong rationale for its investigation in several therapeutic areas.

-

Oncology: The pyridinylsulfonamide moiety is present in inhibitors of key cancer targets. For example, derivatives have been developed as PI3K/mTOR dual inhibitors.[2] Furthermore, cyclopropanesulfonamides have been designed as inhibitors of EGFR, particularly for mutations that confer resistance to existing therapies in non-small cell lung cancer.[9] This suggests that the this compound scaffold could be a promising starting point for the development of novel kinase inhibitors in oncology.

-

Antimicrobial Agents: Sulfonamides are classic antibacterial agents.[10] N-pyridin-3-yl-benzenesulfonamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6] The incorporation of the lipophilic cyclopropyl group and the bromo-substituent could modulate the antimicrobial spectrum and potency of this class of compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its modular synthesis allows for the rapid generation of diverse analog libraries, and the known biological activities of its constituent fragments provide a strong rationale for its investigation in oncology and infectious diseases. This guide provides the foundational knowledge for research teams to embark on the exploration of this exciting class of compounds. Future work should focus on the synthesis of a focused library of analogs and their screening against a panel of relevant biological targets, particularly kinases and microbial pathogens.

References

- de Oliveira, D. N., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(11), 6486-6496.

-

Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1-19.[9]

- Ghosh, S., Pal, P. P., & Hajra, A. (2023). Current approaches for synthesis of N‐heteroaryl sulfonamides.

-

Umar, A. B., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria, 50(8).[6]

- Zare, A., & Meraj, F. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of the Iranian Chemical Society, 17(12), 3127-3151.

- Li, J., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 6(5), 1344-1347.

-

Salaun, J., & Baird, M. S. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Medicinal Chemistry, 10(15), 1437-1465.[11]